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Peroxydisulfuric acid

Cat. No.: B079392
CAS No.: 13445-49-3
M. Wt: 194.15 g/mol
InChI Key: JRKICGRDRMAZLK-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Peroxydisulfuric Acid

The discovery of this compound is credited to Scottish chemist Professor Hugh Marshall, who first described the compound in 1891. wikipedia.org In his honor, the acid is also commonly referred to as Marshall's acid. wikipedia.org Its identification emerged from research into the electrolysis of sulfuric acid solutions. It was observed that the electrolytic oxidation of moderately concentrated sulfuric acid (60-70%) at high current densities using platinum electrodes resulted in the formation of this novel compound at the anode. wikipedia.orgpageplace.de This electrochemical process demonstrated that two bisulfate (HSO₄⁻) ions could be coupled to form the peroxydisulfate (B1198043) anion (S₂O₈²⁻), which upon acidification yields this compound (H₂S₂O₈). wikipedia.org This discovery was a significant step in understanding the chemistry of sulfur-based peroxy compounds and laid the groundwork for the eventual production of its stable, commercially important salts.

Contemporary Academic Significance of this compound

In contemporary chemical research, this compound and its corresponding salts (peroxydisulfates) are of considerable interest primarily due to their potent oxidizing properties and their ability to generate sulfate (B86663) radicals. wikipedia.org The academic significance of the compound is multifaceted:

Precursor to Radical Initiators: this compound is the parent acid to several crucial salts, including ammonium (B1175870) peroxydisulfate, sodium peroxydisulfate, and potassium peroxydisulfate. wikipedia.org These salts are widely used in academia and industry as initiators for free-radical polymerization. wikipedia.org Their utility stems from the thermal or photochemical homolysis of the peroxydisulfate anion, which breaks the peroxide bond to form two sulfate radical anions (SO₄⁻•). These radicals are highly effective in initiating the polymerization of various vinyl monomers, such as styrenes and acrylonitriles. wikipedia.org

Strong Oxidizing Agent: As one of the most powerful peroxyacids, it is a subject of study in various oxidation reactions. researchgate.net Though its reactions can be slow at lower temperatures without a catalyst, its high oxidation potential makes it a valuable reagent in specific synthetic transformations and for the degradation of recalcitrant organic pollutants in environmental research. researchgate.net

Mechanistic and Theoretical Studies: The structure and reactivity of this compound continue to be relevant in physical and theoretical chemistry. Quantum chemical studies, for example, investigate the energetics and bonding within clusters containing this compound, sulfuric acid, and water. researchgate.net These computational models help elucidate its atmospheric relevance and its interaction patterns at a molecular level, contributing to a deeper understanding of complex chemical systems. researchgate.net

The fundamental properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula H₂S₂O₈
Molar Mass 194.13 g·mol⁻¹
Appearance Colourless solid
Melting Point 65 °C (149 °F; 338 K) (decomposes)
Solubility in water Soluble
Synonym Marshall's Acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2S2O8<br>H2O8S2 B079392 Peroxydisulfuric acid CAS No. 13445-49-3

Properties

IUPAC Name

sulfooxy hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O8S2/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKICGRDRMAZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)OOS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2S2O8, H2O8S2
Record name peroxydisulfuric acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Peroxydisulfuric_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00894926
Record name Peroxodisulfuric acid
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Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13445-49-3
Record name Peroxydisulfuric acid
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Record name Peroxydisulfuric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxydisulfuric acid ([(HO)S(O)2]2O2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Peroxodisulfuric acid
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Record name PEROXYDISULFURIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis and Preparation Methodologies for Peroxydisulfuric Acid

Chemical Synthesis Pathways of Peroxydisulfuric Acid

Chemical synthesis of this compound predominantly involves the reaction of strong sulfur-containing acids with potent oxidizing agents. These methods are often employed for laboratory-scale preparations.

Reaction of Chlorosulfonic Acid with Hydrogen Peroxide

A common laboratory method for preparing this compound involves the reaction of chlorosulfonic acid (ClSO₃H) with hydrogen peroxide (H₂O₂). The reaction proceeds according to the following stoichiometry:

2 ClSO₃H + H₂O₂ → H₂S₂O₈ + 2 HCl

This reaction results in the formation of this compound and hydrogen chloride gas. The process requires careful temperature control to manage the exothermic nature of the reaction and to prevent the decomposition of the desired product.

Oxidation of Oleum (B3057394) in this compound Production

This compound can also be synthesized through the oxidation of oleum (fuming sulfuric acid, a solution of sulfur trioxide in sulfuric acid). vedantu.com This process can utilize strong oxidizing agents like hydrogen peroxide or ozone. vedantu.com

When hydrogen peroxide is used, it reacts with the sulfur trioxide (SO₃) component of oleum. While detailed mechanistic studies in publicly available literature are limited, a non-electrolytic process has been described involving the reaction of sulfur trioxide with hydrogen peroxide. google.com To achieve high yields of this compound, it is crucial to maintain the reaction temperature at or below approximately 45°C. google.com Higher temperatures can lead to the decomposition of the product. This method presents a pathway to this compound without the need for electrochemical setups.

Electrochemical Production Routes for this compound

Electrochemical methods are the cornerstone of industrial-scale production of this compound and its salts (persulfates). These processes involve the anodic oxidation of sulfate (B86663) ions.

Electrolysis of Sulfuric Acid Solutions

The electrochemical synthesis of this compound is typically achieved through the electrolysis of moderately concentrated sulfuric acid solutions, generally in the range of 60-70%. kstudy.com The process requires high current densities and voltages to drive the oxidation of bisulfate ions (HSO₄⁻) at the anode. kstudy.com

The fundamental reactions occurring during the electrolysis are as follows:

Dissociation of Sulfuric Acid: H₂SO₄ + H₂O → H₃O⁺ + HSO₄⁻

Anodic Oxidation of Bisulfate: 2 HSO₄⁻ → H₂S₂O₈ + 2 e⁻

This electrochemical pathway allows for the direct conversion of sulfuric acid into this compound. The efficiency and rate of this process are highly dependent on several operational parameters, as detailed in the following table.

ParameterOptimal Range/ConditionEffect on Production
Sulfuric Acid Concentration 60-70%Maximizes the availability of bisulfate ions for oxidation.
Current Density HighA higher current density generally increases the rate of this compound formation.
Voltage HighNecessary to overcome the activation energy for the oxidation of bisulfate ions.
Temperature LowLower temperatures are preferred to minimize the decomposition of the this compound product.

Influence of Electrode Materials on Electro-Generation Efficiency

The choice of electrode material is a critical factor that significantly influences the efficiency of the electrochemical synthesis of this compound. The anode material must possess a high oxygen evolution overpotential to favor the oxidation of bisulfate ions over the competing reaction of water oxidation (oxygen evolution).

Historically, platinum (Pt) has been a common anode material for this process due to its good catalytic activity and relative stability in the harsh acidic environment. kstudy.com

More recently, boron-doped diamond (BDD) electrodes have emerged as a superior alternative. BDD electrodes exhibit a much wider potential window and a significantly higher oxygen evolution overpotential compared to platinum. This property makes BDD anodes highly efficient for the generation of strong oxidizing species, including this compound. The use of BDD anodes can lead to higher current efficiencies for this compound formation, as the side reaction of oxygen evolution is suppressed.

Electrode MaterialKey PropertiesImpact on Efficiency
Platinum (Pt) Good catalytic activity, relatively stable.Standard efficiency, but can be limited by the competing oxygen evolution reaction.
Boron-Doped Diamond (BDD) Very high oxygen evolution overpotential, wide potential window, chemically inert.Higher current efficiency due to suppression of oxygen evolution, leading to more efficient this compound production.

Optimization of Electrode Area Ratios in Electrochemical Systems

In studies utilizing an undivided electrolytic cell for the production of this compound, it has been observed that the area of the cathode influences the yield of the product. Specifically, research has indicated that employing a smaller cathode area can lead to an improved yield of the desired oxidants, including this compound. kstudy.com This suggests that optimizing the geometric configuration of the electrodes, by carefully selecting the anode-to-cathode area ratio, can be a strategy to enhance the production efficiency. However, comprehensive studies detailing a range of optimal ratios for various cell designs are not extensively available in the public domain.

Mechanistic Aspects of Electrochemical this compound Formation

The electrochemical synthesis of this compound (H₂S₂O₈) from concentrated sulfuric acid solutions is a complex anodic process. The mechanism of this reaction is intricately dependent on the choice of anode material, the concentration of the sulfuric acid, and the applied current density. The formation of the peroxydisulfate (B1198043) ion (S₂O₈²⁻) involves the oxidation of sulfate or bisulfate ions at the anode. Two primary mechanistic pathways are generally considered: a direct electron transfer mechanism and an indirect mechanism mediated by electrogenerated hydroxyl radicals.

2HSO₄⁻ → S₂O₈²⁻ + 2H⁺ + 2e⁻

Alternatively, in terms of sulfate ions, the reaction is:

2SO₄²⁻ → S₂O₈²⁻ + 2e⁻

The standard electrode potential for this reaction is approximately +2.1 V versus the standard hydrogen electrode (SHE), indicating that a high anodic potential is required for the process to occur efficiently. This high potential requirement also leads to a competing side reaction, the oxygen evolution reaction (OER), which can reduce the current efficiency of peroxydisulfate formation.

2H₂O → O₂ + 4H⁺ + 4e⁻

The selection of an appropriate anode material with a high overpotential for the OER is therefore crucial for maximizing the yield of this compound. Platinum (Pt) and boron-doped diamond (BDD) are the most commonly studied and utilized anode materials for this synthesis.

The Mechanism on Platinum Anodes

On platinum surfaces, the formation of this compound is generally believed to proceed through a direct electron transfer mechanism involving the adsorption and subsequent oxidation of sulfate or bisulfate ions.

The proposed steps are as follows:

Adsorption of Bisulfate/Sulfate Ions: Initially, bisulfate (HSO₄⁻) or sulfate (SO₄²⁻) ions from the concentrated sulfuric acid electrolyte adsorb onto the surface of the platinum anode. researchgate.netacs.org Studies have shown that sulfate anions form strongly adsorbed layers on platinum electrodes. researchgate.net

Formation of Adsorbed Sulfate Radicals: The adsorbed bisulfate or sulfate ions undergo a one-electron oxidation to form adsorbed sulfate radical intermediates (SO₄•⁻ₐₑₛ). researchgate.net

HSO₄⁻ → SO₄•⁻ₐₑₛ + H⁺ + e⁻

or

SO₄²⁻ → SO₄•⁻ₐₑₛ + e⁻

Dimerization of Sulfate Radicals: Two adjacent adsorbed sulfate radicals then combine on the anode surface to form the peroxydisulfate ion (S₂O₈²⁻).

2SO₄•⁻ₐₑₛ → S₂O₈²⁻

The efficiency of this process on platinum is influenced by the formation of a platinum oxide layer on the anode surface, which can affect the adsorption characteristics of the sulfate species and the kinetics of the electron transfer steps. chrisenke.netresearchgate.net The rate-determining step in this mechanism is often considered to be the initial electron transfer to form the sulfate radical.

The Mechanism on Boron-Doped Diamond (BDD) Anodes

Boron-doped diamond (BDD) anodes have emerged as a highly efficient alternative to platinum for the synthesis of this compound. researchgate.netresearchgate.net The mechanism on BDD is proposed to be different from that on platinum, primarily involving the action of electrogenerated hydroxyl radicals (•OH).

The key steps of the proposed mechanism on BDD are:

Generation of Physisorbed Hydroxyl Radicals: At the high anodic potentials employed, water molecules are discharged on the BDD surface to produce physisorbed hydroxyl radicals (•OH). BDD is known for its high oxygen evolution overpotential, which facilitates the generation of •OH. researchgate.netresearchgate.net

H₂O → •OHₐₑₛ + H⁺ + e⁻

Reaction of Hydroxyl Radicals with Bisulfate/Sulfate Ions: The highly reactive hydroxyl radicals then react with bisulfate or sulfate ions present in the electrolyte to form sulfate radicals (SO₄•⁻). researchgate.netresearchgate.net

•OHₐₑₛ + HSO₄⁻ → SO₄•⁻ + H₂O

or

•OHₐₑₛ + SO₄²⁻ → SO₄•⁻ + OH⁻

Dimerization of Sulfate Radicals: The sulfate radicals, now in the vicinity of the anode surface or in the bulk solution, can then dimerize to form the peroxydisulfate ion. researchgate.net

2SO₄•⁻ → S₂O₈²⁻

Alternatively, a direct reaction between a hydroxyl radical and a sulfate radical has also been proposed to form peroxymonosulfuric acid (Caro's acid, H₂SO₅) as an intermediate, which can be further oxidized.

This indirect mechanism, mediated by hydroxyl radicals, is considered to be highly efficient and contributes to the high current efficiencies observed for this compound synthesis on BDD anodes. researchgate.net

Research Findings and Data

Research has focused on comparing the performance of different anode materials and understanding the underlying mechanistic differences.

Anode MaterialProposed Primary MechanismKey IntermediatesTypical Current Efficiency
Platinum (Pt) Direct Electron TransferAdsorbed Sulfate Radicals (SO₄•⁻ₐₑₛ)~70-80%
Boron-Doped Diamond (BDD) Indirect (Hydroxyl Radical Mediated)Hydroxyl Radicals (•OH), Sulfate Radicals (SO₄•⁻)>80%

Chemical Reactivity and Reaction Mechanisms of Peroxydisulfuric Acid

Fundamental Decomposition Pathways of Peroxydisulfuric Acid

This compound is known to be unstable and undergoes decomposition through several pathways, principally hydrolysis and thermal cleavage. assignmentpoint.com These decomposition routes are fundamental to understanding its behavior in aqueous solutions and at elevated temperatures.

Hydrolytic Decomposition Kinetics and Thermodynamics

In an aqueous medium, this compound undergoes hydrolysis, which can proceed via two distinct pathways depending on the stoichiometry of the reaction with water.

Partial Hydrolysis : When one mole of this compound reacts with one mole of water, the reaction yields one mole of peroxymonosulfuric acid (also known as Caro's acid) and one mole of sulfuric acid. stackexchange.comsciencemadness.orgvedantu.comdoubtnut.com This reaction involves the cleavage of one of the S-O bonds adjacent to the peroxide bridge.

H₂S₂O₈ + H₂O → H₂SO₅ + H₂SO₄ sciencemadness.org

Complete Hydrolysis : With an excess of water (typically two moles), this compound hydrolyzes completely to produce two moles of sulfuric acid and one mole of hydrogen peroxide. unacademy.comvedantu.combrainly.in This pathway represents the full breakdown of the parent acid into more stable products.

H₂S₂O₈ + 2H₂O → 2H₂SO₄ + H₂O₂ unacademy.comvedantu.com

While these reaction pathways are well-established, specific kinetic and thermodynamic parameters such as rate constants, activation energies, and enthalpies of reaction for the hydrolysis of this compound itself are not extensively detailed in readily available literature. The study of these parameters is complex due to the compound's instability and the concurrent decomposition reactions that can occur.

Thermal Decomposition Processes of this compound

Thermal activation is a primary method for the decomposition of this compound and its corresponding anion, peroxydisulfate (B1198043) (S₂O₈²⁻). The core process involves the homolytic cleavage of the weak peroxide O-O bond. oberlin.edu This fission results in the formation of two sulfate (B86663) radicals (SO₄•⁻), which are highly reactive intermediates.

H₂S₂O₈ (or S₂O₈²⁻) + Δ (heat) → 2 •HSO₄ (or 2 SO₄•⁻)

This thermal decomposition is the foundational step for initiating numerous chemical reactions, particularly in the field of polymer synthesis and advanced oxidation processes (AOPs). wikipedia.orgfrontiersin.org The energy required for this bond cleavage dictates the temperature at which the process becomes significant. The thermodynamic parameters for the thermal decomposition of the peroxydisulfate anion, which is the deprotonated form of the acid and the species typically studied, provide insight into the process.

Thermodynamic ParameterValueDescription
Activation Energy (Ea)110–140 kJ/molThe energy barrier that must be overcome for the thermal decomposition of the peroxydisulfate ion to occur.
Standard Enthalpy (ΔH°)+140 kJ/molIndicates the endothermic nature of the O-O bond cleavage in the peroxydisulfate ion.
Standard Entropy (ΔS°)+120 J/(mol·K)The increase in disorder as one molecule breaks into two radical species.

Oxidative Reaction Mechanisms Catalyzed by this compound

As a potent oxidant, this compound and its salts are utilized to oxidize a wide range of chemical species. The oxidation can proceed through non-radical pathways involving direct electron transfer or, more commonly, through mechanisms involving highly reactive radical species generated from its decomposition.

Mechanisms of Organic Substrate Oxidation by this compound

The oxidation of organic compounds by peroxydisulfate can occur via two primary mechanisms:

Direct Electron Transfer : In this non-radical pathway, the peroxydisulfate ion acts as a two-electron acceptor, directly oxidizing the organic substrate. This mechanism is generally slow and tends to be significant only for electron-rich organic compounds. nih.govacs.org

S₂O₈²⁻ + Substrate → 2 SO₄²⁻ + Substrate_oxidized

Sulfate Radical-Mediated Oxidation : This is the more prevalent and efficient pathway. It begins with the generation of sulfate radicals (SO₄•⁻) through thermal, photochemical, or catalyst-induced decomposition of peroxydisulfate. The highly reactive sulfate radical then attacks the organic substrate. frontiersin.orgnih.gov This attack can proceed through three main routes:

Hydrogen Abstraction : The radical removes a hydrogen atom from the organic molecule, creating an organic radical that can undergo further reactions.

Electron Transfer : The sulfate radical accepts an electron from the organic substrate, forming a cation radical.

Radical Addition : The radical adds to unsaturated bonds (e.g., C=C bonds in alkenes or aromatic rings), forming a new, larger radical adduct that subsequently reacts further. oberlin.edu For instance, the oxidation of methyl phenyl sulfoxide (B87167) by sulfate radicals leads to the formation of biphenyl (B1667301) compounds, whereas its oxidation by the Fe(II)/peroxydisulfate system yields methyl phenyl sulfone, indicating different reactive intermediates may be at play depending on the system. acs.org

Inorganic Species Oxidation Mechanisms Involving this compound

This compound is also effective in oxidizing various inorganic species. A notable example is its reaction in an aqueous medium with silver nitrate (B79036), which produces silver oxide, sulfuric acid, and nitric acid. collegedunia.comunacademy.comvedantu.com

H₂S₂O₈ + 2AgNO₃ + 2H₂O → Ag₂O₂ + 2H₂SO₄ + 2HNO₃ unacademy.com

Furthermore, the interaction of peroxydisulfate with transition metal ions is a critical aspect of its chemistry, serving as a primary method for generating sulfate radicals for AOPs. In these reactions, the metal ion is oxidized while the peroxydisulfate is reduced, cleaving the peroxide bond. Divalent iron (Fe²⁺) is a common activator: nih.govnih.gov

S₂O₈²⁻ + Fe²⁺ → SO₄•⁻ + SO₄²⁻ + Fe³⁺ nih.gov

This reaction is fundamental to Fenton-like processes that utilize sulfate radicals for environmental remediation. Other transition metals, such as Co(II) and Ag(I), can also activate peroxydisulfate through similar single-electron transfer mechanisms. nih.govacs.org

Generation and Reaction Pathways of Radical Species from this compound

The generation of highly reactive radicals is central to the oxidative power of this compound. The primary radical species produced is the sulfate radical (SO₄•⁻), a strong oxidant in its own right.

Generation of Sulfate Radicals: The O-O bond in the peroxydisulfate anion can be cleaved to form sulfate radicals using several activation methods: frontiersin.orgnih.govnih.gov

Thermal Activation : Applying heat provides the necessary energy to overcome the activation barrier for homolytic cleavage. frontiersin.org

Photochemical Activation : UV irradiation can induce the homolytic cleavage of the peroxide bond. oberlin.edu

Chemical Activation : Transition metal ions (e.g., Fe²⁺, Co²⁺) or alkaline conditions can catalyze the decomposition of peroxydisulfate into radicals. nih.govnih.gov

Reaction Pathways of Radical Species: Once formed, the sulfate radical is a versatile oxidant. In addition to reacting directly with target substrates, it can participate in other important reactions, including the generation of the hydroxyl radical (•OH), which is another powerful oxidizing agent. researchgate.net

Reaction with Water : SO₄•⁻ + H₂O → HSO₄⁻ + •OH

Reaction with Hydroxide (B78521) Ions (Alkaline conditions) : SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH frontiersin.orgnih.govresearchgate.net

PropertySulfate Radical (SO₄•⁻)Hydroxyl Radical (•OH)
Standard Redox Potential (E⁰)+2.5 to +3.1 V+1.8 to +2.7 V
Half-life in Aqueous Solution30–40 µs~1 µs
Preferred Reaction MechanismElectron transfer, H-abstraction, additionH-abstraction, addition
pH DependenceEffective over a wide pH rangeMore dominant at alkaline pH

Catalytic and Reaction Promotion Roles of this compound

This compound (H₂S₂O₈), also known as Marshall's acid, and its corresponding salts, the peroxydisulfates, are recognized primarily for their powerful oxidizing capabilities. This property allows them to serve as effective promoters and initiators for a variety of chemical reactions, particularly in the realm of polymer synthesis and advanced oxidation processes. While not a classic catalyst in the sense that it is consumed in some reactions, its role in initiating and propagating reaction chains is a critical aspect of its chemical reactivity.

The principal mechanism behind the reaction-promoting ability of this compound lies in the homolytic cleavage of the peroxide bond (-O-O-), which generates highly reactive sulfate radicals (SO₄⁻•). This initiation can be induced by heat, ultraviolet radiation, or through redox reactions with other species.

Free-Radical Polymerization Initiation

A significant industrial application of this compound and its salts is in the initiation of free-radical polymerization. This process is fundamental to the production of a wide range of polymers. The salts, such as ammonium (B1175870), sodium, and potassium peroxydisulfate, are more commonly used than the acid itself due to their greater stability and ease of handling.

The initiation process involves two key steps:

Homolytic Cleavage: The peroxydisulfate anion (S₂O₈²⁻) decomposes, typically upon heating, to form two sulfate radical anions.

S₂O₈²⁻ → 2 SO₄⁻•

Chain Initiation: The highly reactive sulfate radical then attacks a monomer molecule (M), creating a new radical species that initiates the polymer chain.

SO₄⁻• + M → M•

This new monomer radical can then proceed to react with other monomer units, propagating the polymer chain. This method is widely employed in the synthesis of polymers such as polyacrylonitrile (B21495) and polystyrene. In some systems, a redox couple, such as peroxydisulfate and a reducing agent like metabisulfite, can be used to generate the initiating radicals at lower temperatures.

Oxidative Esterification of Aldehydes

This compound has been utilized as an effective oxidant for the direct oxidative esterification of aldehydes. In a continuous-flow system, this compound can be generated in situ from sulfuric acid and hydrogen peroxide, mitigating the hazards associated with its storage. nih.gov

The proposed reaction mechanism for this transformation is believed to proceed through the formation of hemiacetal and acetal (B89532) intermediates. nih.govresearchgate.net The strong acidic nature of the reaction medium, facilitated by the presence of sulfuric acid, promotes the initial reaction between the aldehyde and the alcohol to form a hemiacetal. The this compound then acts as the oxidant in the subsequent steps, leading to the formation of the ester. This method provides a direct route to esters from aldehydes without the need to first isolate the corresponding carboxylic acid.

Aldehyde SubstrateAlcoholProduct Ester
Aromatic AldehydesPrimary AlcoholsAromatic Esters
Aliphatic AldehydesPrimary AlcoholsAliphatic Esters

This table showcases the types of substrates and products in the oxidative esterification promoted by this compound.

Advanced Oxidation Processes (AOPs)

In the field of environmental remediation, this compound and its salts are key reagents in persulfate-based advanced oxidation processes (AOPs). These processes are designed to degrade persistent organic pollutants in water and wastewater. The core of these AOPs is the generation of sulfate radicals (SO₄⁻•), which are highly effective in oxidizing a broad spectrum of organic compounds.

The activation of peroxydisulfate to form these radicals can be achieved through various methods, including:

Thermal Activation: Heating the persulfate solution.

UV Activation: Irradiating the solution with ultraviolet light.

Catalytic Activation: Using transition metal ions (e.g., Fe²⁺, Ag⁺) or heterogeneous catalysts.

Once generated, the sulfate radicals initiate a series of reactions that lead to the breakdown of complex organic molecules into simpler, less harmful substances, and ultimately to carbon dioxide and water. The versatility in activation methods makes persulfate-based AOPs a flexible and effective technology for water treatment.

Pollutant TypeActivation MethodKey Reactive SpeciesOutcome
Phenolic CompoundsHeat, UV, Fe²⁺SO₄⁻•Degradation to smaller organic acids and mineralization
Chlorinated SolventsHeat, UVSO₄⁻•Dechlorination and degradation
PesticidesUV, Ag⁺SO₄⁻•Breakdown of active ingredients
PharmaceuticalsHeat, UVSO₄⁻•Degradation of drug molecules

This interactive data table summarizes the application of this compound (via its salts) in Advanced Oxidation Processes for the degradation of various pollutants.

Advanced Analytical Methodologies for Peroxydisulfuric Acid Research

Spectroscopic Methods for Peroxydisulfuric Acid Solution Analysis

The analysis of this compound (H₂S₂O₈) and its solutions heavily relies on various spectroscopic techniques. These methods provide valuable information on the concentration, structure, and decomposition of the compound.

UV-Visible (UV-Vis) Spectrophotometry: This technique is a cornerstone for the quantification of this compound, typically by measuring its persulfate anion (S₂O₈²⁻). A common indirect method involves the reaction of persulfate with iodide (I⁻) ions. In this reaction, persulfate oxidizes iodide to triiodide (I₃⁻), which has a strong absorbance at a specific wavelength. For instance, one method quantifies persulfate by measuring the UV-Vis absorption of the formed triiodide at 254 nm. Another spectrophotometric approach involves the oxidative decolorization of azo dyes by persulfate, where the change in color intensity is proportional to the persulfate concentration. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a powerful tool for the in-situ, real-time monitoring of chemical processes. While direct Raman spectra of pure this compound are not extensively detailed in readily available literature, the technique is employed in analyzing solutions containing related species. For example, it is used for the online monitoring of sulfuric acid and hydrogen peroxide concentrations in etching solutions, which can be relevant in contexts where this compound is synthesized or utilized. researchgate.netresearchgate.net Changes in the Raman peaks of sulfuric acid, such as those at 913 cm⁻¹ and 1162 cm⁻¹, can indicate variations in concentration. chemtube3d.com

Infrared (IR) Spectroscopy: Infrared spectroscopy provides information about the vibrational modes of molecules and is used to identify functional groups. The analysis of aqueous sulfuric acid solutions by Fourier Transform Infrared (FT-IR) spectroscopy can offer insights into the behavior of related sulfur-oxygen compounds. nih.gov Specific IR absorption bands for this compound would be expected to arise from the S=O, S-O, and the characteristic O-O peroxide bridge vibrations.

A summary of spectroscopic methods is provided in the table below.

Spectroscopic MethodPrincipleApplication in this compound Analysis
UV-Visible Spectrophotometry Measurement of light absorption by a substance in the UV-Vis region.Indirect quantification of persulfate (S₂O₈²⁻) through reactions that produce colored species, such as the oxidation of iodide to triiodide (absorbance at 254 nm) or the decolorization of azo dyes. researchgate.net
Raman Spectroscopy Analysis of inelastic scattering of monochromatic light.Online monitoring of related species like sulfuric acid and hydrogen peroxide in solution. researchgate.netresearchgate.net Provides structural information.
Infrared (IR) Spectroscopy Measurement of the absorption of infrared radiation by a sample.Identification of functional groups (S=O, S-O, O-O) and analysis of related compounds in solution. nih.gov

Electrochemical Sensing and Titration Methodologies for this compound

Electrochemical methods are widely used for the detection and quantification of this compound and its corresponding persulfate salts due to their sensitivity and accuracy.

Titration Methodologies: Titration is a classic and reliable analytical technique for determining the concentration of persulfate in solution. Several variations of titration are employed:

Iodometric Titration: This is a common method where persulfate is reacted with an excess of potassium iodide (KI). The persulfate oxidizes the iodide to iodine (I₂), and the liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator. acs.org The endpoint is indicated by the disappearance of the blue color of the starch-iodine complex.

Back-Titration with Ferrous Iron: In this method, a known excess of a ferrous iron (Fe²⁺) solution is added to the persulfate sample. The persulfate oxidizes the ferrous ions to ferric ions (Fe³⁺). The remaining unreacted ferrous ions are then titrated with a standard solution of an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or ceric sulfate (B86663) (Ce(SO₄)₂). evonik.com The endpoint can be detected by a color change of an indicator or potentiometrically.

Potentiometric and Amperometric Titrations: These techniques offer an alternative to visual indicators for endpoint detection, which can be advantageous in colored or turbid solutions.

Potentiometric Titration: This method involves monitoring the change in the electrical potential of a solution as a titrant is added. The endpoint is determined from the point of maximum potential change. It can be applied to the iodometric or ferrous iron-based titrations of persulfate.

Amperometric Titration: In this technique, the electric current generated by an electrochemical reaction at an electrode is measured as a function of the added titrant volume. researchgate.net The endpoint is identified by a sudden change in the current.

A comparison of titration methodologies is presented in the table below.

Titration MethodPrincipleEndpoint Detection
Iodometric Titration Persulfate oxidizes iodide to iodine, which is then titrated with sodium thiosulfate. acs.orgStarch indicator (color change from blue to colorless).
Back-Titration with Ferrous Iron Excess ferrous iron is added to react with persulfate, and the remaining Fe²⁺ is titrated with an oxidizing agent (e.g., KMnO₄, Ce(SO₄)₂). evonik.comVisual indicator (e.g., Ferroin) or potentiometrically.
Potentiometric Titration The change in solution potential is monitored during titration. The point of maximum potential change.
Amperometric Titration The change in current is monitored during titration. researchgate.netA sharp change in the diffusion current.

Quantitative Analysis of this compound and its Active Species

The quantitative analysis of this compound and its active species, primarily the sulfate radical (SO₄•⁻), is crucial for understanding its reaction mechanisms and applications in advanced oxidation processes.

Titration and Spectrophotometry: The titration methods described in the previous section, particularly iodometric and ferrous iron-based titrations, are fundamental for the direct quantification of the peroxydisulfate (B1198043) concentration. acs.orgevonik.com Spectrophotometric methods, such as the one based on the reaction with iodide or the decolorization of dyes, also provide reliable quantitative data. researchgate.net

Chromatographic Methods: Ion chromatography is a powerful technique for separating and quantifying various ions in a solution. It can be used to determine the concentration of persulfate (S₂O₈²⁻) and its decomposition product, sulfate (SO₄²⁻), simultaneously. This allows for the monitoring of the decomposition of this compound over time.

Distinguishing Active Species: In many applications, this compound is used to generate highly reactive sulfate radicals. It is often necessary to distinguish the oxidative activity of this compound from other coexisting oxidants like hydrogen peroxide or from the generated radicals themselves. This can be achieved through:

Selective Quenching: Specific chemical agents can be used to selectively react with and "quench" certain reactive species. For example, tert-butanol (B103910) can be added to scavenge hydroxyl radicals (•OH) without significantly reacting with the persulfate anion.

Kinetic Profiling: By monitoring the degradation rates of specific probe compounds that have different reactivities towards different oxidants, the contribution of each species can be inferred.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is used to directly detect and identify radical species like the sulfate radical, providing confirmation of their generation.

A summary of quantitative analysis techniques is provided below.

Analytical TechniqueAnalyte(s)Principle
Titration Methods Peroxydisulfate (S₂O₈²⁻)Volumetric analysis based on redox reactions. acs.orgevonik.com
Spectrophotometry Peroxydisulfate (S₂O₈²⁻)Measurement of light absorbance of a colored product or the disappearance of a colored reactant. researchgate.net
Ion Chromatography Peroxydisulfate (S₂O₈²⁻), Sulfate (SO₄²⁻)Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection.
Selective Quenching Active radical species (e.g., •OH)Use of specific scavengers to differentiate the reactivity of various oxidants.
EPR Spectroscopy Radical species (e.g., SO₄•⁻)Detection of unpaired electrons in radical species.

Theoretical and Computational Chemistry Studies on Peroxydisulfuric Acid

Quantum Chemical Investigations of Peroxydisulfuric Acid Molecular Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of the this compound molecule. These investigations focus on the unique S–O–O–S bridge and the electronic characteristics that dictate its stability and reactivity. helsinki.fi

This compound is characterized by a peroxide bridge connecting two sulfuryl groups. helsinki.fi Quantum Theory – Atoms-in-Molecules (QTAIM) methods have been employed to analyze the electron density distribution and characterize the bonding within this molecule. helsinki.fi The strength of a bond can be described by parameters such as the bond length and the electron density at the bond critical point (BCP), which is the point of minimum electron density along the path between two bonded atoms. helsinki.fi

Computational studies have revealed a key relationship within the S–O–O–S structure: the length of the central peroxide (O-O) bridge shows a linear correlation with the average length of the adjacent sulfur-oxygen (S-O) bonds. helsinki.firesearchgate.net This interdependence highlights how changes in the electronic environment of the sulfur atoms can influence the stability of the peroxide linkage. The sulfur atoms in this compound are in a +6 oxidation state and maintain a tetrahedral geometry. wikipedia.org

Bond/ParameterDescriptionMethod of AnalysisKey Finding
O-O Bridge The peroxide linkage between the two sulfur atoms.Quantum Theory – Atoms-in-Molecules (QTAIM)Its length correlates linearly with the average length of the adjacent S-O bonds. helsinki.firesearchgate.net
S-O Bonds Bonds between the central sulfur atoms and the oxygen atoms.Quantum Theory – Atoms-in-Molecules (QTAIM)Their length influences the O-O bond length. helsinki.fi
Bond Critical Point (BCP) The point of minimum electron density between bonded nuclei.QTAIMUsed to analyze the strength of the bonds within the molecule. helsinki.fi

The electronic structure of this compound underpins its high reactivity, particularly its potent oxidizing capabilities. byjus.comcollegedunia.comvedantu.com The molecule's utility as a free-radical initiator stems from the relatively weak peroxide bond, which can undergo thermal or photochemical homolysis. This process breaks the O-O bond to generate two highly reactive sulfate (B86663) radical anions (SO₄⁻•).

These sulfate radicals are powerful oxidizing agents and are effective in initiating the polymerization of various monomers like styrenes and acrylonitriles. wikipedia.org Computational models help to elucidate the energetics of this bond cleavage and predict the reactivity of the resulting radicals, contributing to a deeper understanding of its reaction mechanisms.

Molecular Modeling of this compound Intermolecular Interactions

Molecular modeling techniques are used to simulate how this compound interacts with other molecules. These simulations are crucial for understanding its behavior in complex environments, such as in solution or in the atmosphere.

Multistep quantum chemistry methods have been applied to study the formation energetics and binding patterns of clusters containing this compound, sulfuric acid (H₂SO₄), and water (H₂O). helsinki.firesearchgate.net Studies have shown that the clustering of this compound with sulfuric acid and water is a thermodynamically favorable process. helsinki.firesearchgate.net

The geometries of these clusters are characterized by extensive hydrogen bonding, with nearly all hydrogen atoms participating in these interactions. helsinki.fi The hydrogen atoms within the H₂S₂O₈ molecule itself are always involved in either intermolecular or intramolecular hydrogen bonds. helsinki.fi Computational studies have investigated various cluster compositions to determine their stability and formation energies. helsinki.fi

Cluster Composition ExamplesNumber of Water Molecules (n)Key Characteristic
H₂S₂O₈·(H₂SO₄)₂·(H₂O)n0-2Thermodynamically favorable formation. helsinki.firesearchgate.net
H₂S₂O₈·(H₂SO₄)₃·(H₂O)n0-2Characterized by extensive hydrogen bonding. helsinki.fi
(H₂S₂O₈)₂·H₂SO₄·(H₂O)n0-2Most clusters without water exhibit a chain-like structure. helsinki.fi
(H₂S₂O₈)₂·(H₂SO₄)₂·(H₂O)n0-2Replacement of one H₂SO₄ by H₂S₂O₈ in a sulfuric acid-water cluster is favorable. helsinki.firesearchgate.net

Interestingly, while it is thermodynamically favorable for this compound to replace one molecule of sulfuric acid in a sulfuric acid-water cluster, the presence of H₂S₂O₈ does not enhance the subsequent addition of more sulfuric acid molecules to the cluster. helsinki.firesearchgate.net

While sulfuric acid is recognized as a key molecule in atmospheric aerosol nucleation, the specific role of this compound is an area of active computational investigation. epj-conferences.org Its structural similarity to sulfuric acid and its presence in the atmospheric sulfur cycle suggest it could participate in the initial stages of particle formation. helsinki.fi

Computational models that simulate the formation of clusters containing this compound, sulfuric acid, and water are essential for elucidating its potential atmospheric relevance. By calculating the thermodynamics of cluster formation, these models help to determine whether H₂S₂O₈ can contribute to the nucleation process, potentially acting as a seed for new aerosol particles under specific atmospheric conditions.

Density Functional Theory (DFT) Applications for this compound Systems

Density Functional Theory (DFT) is a versatile and widely used computational method in quantum chemistry that is well-suited for studying systems like this compound. hust.edu.vncond-mat.de DFT calculations can predict a wide range of properties, including electronic structure, reaction pathways, and activation barriers for chemical reactions. iitm.ac.in

In the context of this compound, DFT has been used to investigate the mechanisms involved in its synthesis, such as the oxidation of sulfuric acid. researchgate.net DFT is also applied to study the molecular interactions between acids and other atmospheric species, providing insights into the formation of aerosol precursors. nih.gov By calculating the geometry and Gibbs free energy of clusters, DFT can predict the stability and potential atmospheric impact of complexes involving this compound. nih.gov These theoretical calculations serve as a crucial bridge between fundamental molecular properties and observable chemical phenomena. iitm.ac.in

Acidity and Tautomerism Studies of this compound and its Derivatives

Computational chemistry provides valuable insights into the fundamental properties of molecules, including their acidity and potential for tautomerism. For this compound (H₂S₂O₈), theoretical calculations have been employed to predict its acid dissociation constant (pKa), a key indicator of its strength as an acid.

Acidity of this compound

The acidity of this compound is a subject of theoretical interest. Computational models are utilized to estimate the pKa value, which quantifies the extent of dissociation in a solution. Different computational methods can yield slightly different predicted values, reflecting the complexities of accurately modeling chemical behavior.

Two predicted pKa values for this compound have been reported in computational databases. One prediction suggests a pKa of approximately -3.5, while another predicts a value of -6.26. These negative values indicate that this compound is a very strong acid, readily donating its protons. The variation in the predicted values highlights the dependence of computational predictions on the specific theoretical methods and parameters employed in the calculation.

Computational MethodPredicted pKa Value
ChemAxon-3.5
Guidechem Predicted-6.26 ± 0.18

Tautomerism of this compound

Tautomerism involves the migration of a proton, resulting in a molecule existing in two or more interconvertible isomeric forms. This phenomenon is common in many organic and inorganic compounds. However, based on a comprehensive review of theoretical and computational chemistry literature, there are no specific studies that investigate the potential tautomeric forms of this compound. The molecule is consistently represented by the structure (HO₃SO)₂. The lack of computational studies on this topic suggests that either tautomerism is not considered a significant feature of this compound's chemistry, or it remains an unexplored area of research.

Computational Elucidation of this compound Reaction Pathway Energetics

Computational studies are instrumental in elucidating the mechanisms and energetics of chemical reactions. For this compound, theoretical investigations can provide a deeper understanding of its decomposition and hydrolysis pathways, which are crucial for its various applications.

Thermal Decomposition to Sulfate Radicals

One of the most significant reactions of this compound and its salts (persulfates) is its thermal or photochemical decomposition to form highly reactive sulfate radicals (SO₄⁻•). This process is the basis for its use as a polymerization initiator and in advanced oxidation processes for environmental remediation.

Computational studies on the thermal decomposition of persulfates indicate that the key step is the homolytic cleavage of the peroxide (-O-O-) bond. The energy required for this bond fission, known as the activation energy, has been estimated to be in the range of 140.0 to 213.3 kJ/mol. This energy input overcomes the stability of the peroxide bond, leading to the formation of two sulfate radical anions.

SO₄⁻• + e⁻ → SO₄²⁻ E⁰ = 2.4 V

The high reactivity of the sulfate radical makes it effective in degrading a wide range of organic contaminants.

Reaction PathwayProcessEstimated Activation Energy (kJ/mol)
Thermal DecompositionHomolytic Cleavage of O-O bond140.0 - 213.3

Hydrolysis of this compound

This compound is known to undergo hydrolysis in aqueous solutions. This reaction results in the formation of peroxymonosulfuric acid (Caro's acid) and sulfuric acid in the initial step. Complete hydrolysis ultimately yields hydrogen peroxide and sulfuric acid.

H₂S₂O₈ + 2H₂O → 2H₂SO₄ + H₂O₂

While this reaction is well-established experimentally, detailed computational studies elucidating the step-by-step mechanism and the energetics of the transition states for the hydrolysis of this compound are not extensively available in the reviewed literature. Such studies would be valuable for a more complete understanding of its behavior in aqueous environments.

Applications of Peroxydisulfuric Acid in Advanced Oxidation Processes Aops Research

Peroxydisulfuric Acid in Wastewater and Environmental Remediation Strategies

AOPs based on this compound are increasingly investigated for treating contaminated water and soil. The in-situ generation of sulfate (B86663) radicals offers a promising alternative to traditional hydroxyl radical-based AOPs for environmental cleanup.

Degradation of Recalcitrant Organic Pollutants by this compound AOPs

This compound-based AOPs have demonstrated significant efficacy in breaking down recalcitrant organic pollutants that are resistant to conventional treatment methods. acs.orgmdpi.com These pollutants include a wide range of compounds such as pharmaceuticals, pesticides, dyes, and industrial chemicals. The activation of peroxydisulfate (B1198043) can be achieved through various methods, including heat, ultraviolet (UV) radiation, transition metals, and electrochemical processes, each initiating the formation of sulfate radicals. mdpi.com

Sulfate radicals possess a high redox potential (E⁰ = 2.5–3.1 V) and a longer half-life compared to hydroxyl radicals, allowing for more effective interaction with target contaminants. mdpi.comresearchgate.net Research has shown successful degradation of numerous persistent organic pollutants. For instance, studies have demonstrated the effective removal of pharmaceuticals like ciprofloxacin (B1669076) and venlafaxine (B1195380) from water. mdpi.comnih.gov In one study, biochar derived from potato peels at 800°C was used to activate persulfate, leading to the complete decomposition of 750 μg/L of venlafaxine within 120 minutes. mdpi.com Another study comparing UV-based AOPs found that the UV/persulfate process was significantly more efficient in degrading ciprofloxacin than the UV/peroxymonosulfate (B1194676) process, with pseudo-first-order reaction rate constants of 0.752 min⁻¹ and 0.145 min⁻¹, respectively. nih.gov

The versatility of peroxydisulfate activation allows for the targeting of a broad spectrum of organic molecules. The process is particularly effective against compounds with electron-rich moieties, such as phenols, anilines, and compounds with unsaturated bonds. mdpi.com

Table 1: Degradation of Various Recalcitrant Organic Pollutants using Peroxydisulfate-Based AOPs

PollutantActivation MethodMatrixRemoval Efficiency (%)Reference
VenlafaxineBiocharUltrapure Water100 mdpi.com
Ciprofloxacin (CIP)UV LightWastewater>99 nih.gov
Sulfamethoxazole (SMX)Modified BiocharReal Wastewater80 mdpi.com
BenzeneHeatSoil99 researchgate.net
Tetrabromobisphenol A (TBBPA)Nano Zero-Valent Iron (nZVI)Soil78.32 mdpi.com

Contaminant Removal Efficiency and Mechanistic Pathways in this compound Systems

The efficiency of contaminant removal in peroxydisulfate systems is governed by a complex interplay of factors including the activation method, pH, presence of co-existing substances, and the nature of the contaminant itself. researchgate.net The primary mechanistic pathway involves the generation of sulfate radicals (SO₄•⁻) through the cleavage of the O-O bond in the S₂O₈²⁻ ion.

However, research has revealed that the degradation of pollutants is not solely dependent on sulfate radicals. acs.orgresearchgate.net Depending on the reaction conditions, other reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can also play significant roles. researchgate.net At neutral or alkaline pH, sulfate radicals can react with water or hydroxide (B78521) ions to form hydroxyl radicals. researchgate.net

Furthermore, non-radical pathways have been identified, involving direct electron transfer from the contaminant to the persulfate molecule or the formation of catalyst-pollutant complexes that facilitate degradation. mdpi.com For example, some studies suggest that in systems using carbonaceous catalysts, singlet oxygenation can be a dominant oxidation pathway for certain pollutants. acs.org The identification of these varied mechanistic pathways is crucial for optimizing the process for specific contaminants and water matrices. For instance, the presence of natural organic matter and inorganic ions like chloride and bicarbonate can impact efficiency by scavenging radicals or deactivating catalysts. mdpi.comnih.gov

Table 2: Key Reactive Species and Mechanistic Pathways in Peroxydisulfate AOPs

Reactive Species/PathwayGeneration/MechanismRole in DegradationGoverning Factors
Sulfate Radical (SO₄•⁻)Activation of S₂O₈²⁻ via heat, UV, metals, etc.Primary oxidant, attacks electron-rich organic compounds.Activation method, pH.
Hydroxyl Radical (•OH)Reaction of SO₄•⁻ with H₂O/OH⁻.Strong, non-selective oxidant.High pH levels.
Singlet Oxygen (¹O₂)Proposed in some catalytic systems (e.g., carbon materials).Selective oxidation of certain pollutants.Catalyst type.
Direct Electron TransferPollutant acts as an electron donor to persulfate.Non-radical oxidation pathway.Catalyst surface properties.

Soil Remediation Applications Utilizing this compound

Peroxydisulfate-based AOPs, often referred to as in-situ chemical oxidation (ISCO), have emerged as a viable technology for the remediation of contaminated soils. rsc.orghjkxyj.org.cn Its advantages for soil treatment include higher stability and a longer lifetime in the subsurface compared to other oxidants like hydrogen peroxide, allowing for greater transport and contact with contaminants. rsc.orgredox-tech.com

This technology has been successfully applied to a variety of organic contaminants in soil, including total petroleum hydrocarbons (TPHs), polycyclic aromatic hydrocarbons (PAHs), and chlorinated solvents. mdpi.comhjkxyj.org.cn Activation of persulfate in the complex soil matrix can be achieved through several methods. The soil's mineral components, such as iron oxides, can naturally activate persulfate. rsc.org Alternatively, activators can be injected along with the persulfate solution. Common activation strategies in soil remediation include:

Alkaline Activation: Raising the soil pH has been shown to effectively activate persulfate for the degradation of pollutants. mdpi.com

Iron-Based Activation: Various forms of iron, particularly zero-valent iron (ZVI), are widely used due to their effectiveness and low cost. mdpi.comresearchgate.net

Thermal Activation: Injecting steam or otherwise heating the soil can significantly enhance the rate of contaminant destruction. mdpi.comredox-tech.com

Electrochemical AOPs Utilizing this compound

Electrochemical Advanced Oxidation Processes (EAOPs) represent a clean and efficient method for generating potent oxidants in-situ. The use of specific anode materials allows for the direct electrochemical synthesis of this compound from sulfuric acid, which can then be used to degrade pollutants.

Boron-Doped Diamond Electrode Systems for this compound Applications

Boron-doped diamond (BDD) electrodes are considered state-of-the-art anode materials for EAOPs due to their wide electrochemical potential window, high chemical stability, and exceptional ability to generate hydroxyl radicals (•OH) from water discharge. mdpi.comnih.gov These properties also make BDD electrodes highly efficient for the electrochemical synthesis of this compound (H₂S₂O₈) from sulfuric acid solutions. researchgate.net

Research has shown that high current efficiencies for the oxidation of sulfuric acid to this compound can be achieved on BDD anodes, particularly in concentrated sulfuric acid (>2 M) and at moderate temperatures. researchgate.net The primary reaction involves the oxidation of bisulfate ions (HSO₄⁻) at the anode surface to form peroxydisulfate. researchgate.net

The this compound generated in-situ, along with the powerful hydroxyl radicals produced directly on the BDD surface, creates a highly oxidative environment capable of mineralizing even the most refractory organic pollutants. mdpi.comdoi.org Studies on the degradation of various industrial pollutants, such as those in textile wastewater and landfill leachate, have shown that BDD-based systems can achieve very high removal rates of Chemical Oxygen Demand (COD) and complete decolorization. doi.orgmdpi.com For example, the electrochemical oxidation of biologically-pretreated dye wastewater using a BDD anode reduced the COD from 532 to 99 mg L⁻¹ after 12 hours of electrolysis. doi.org

Table 3: Performance of BDD Anodes in Electrochemical Oxidation

ApplicationTarget Contaminant/MatrixKey FindingsReference
This compound SynthesisSulfuric Acid SolutionHigh current efficiency achieved in concentrated H₂SO₄ (>2 M). researchgate.net
Wastewater TreatmentBiologically-pretreated Dye WastewaterCOD reduced from 532 to 99 mg L⁻¹ in 12 hours. doi.org
Wastewater TreatmentReal Textile WastewaterTotal color removal and 61% COD removal. mdpi.com
Micropollutant RemovalBisphenol A (BPA) in Landfill LeachateOver 99.8% reduction of BPA after 4 hours. mdpi.com

Electro-Scrubbing for Gaseous Pollutant Abatement with this compound Oxidant

Wet scrubbing is a common air pollution control technology used to remove gaseous pollutants, particularly acid gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl), from industrial exhaust streams. epa.gov This process typically involves contacting the gas stream with a scrubbing liquid, which absorbs the pollutant. epa.gov

The concept of "electro-scrubbing" involves enhancing the destructive capability of the scrubbing liquid by incorporating an electrochemically generated oxidant. While the direct application of electro-generated this compound in large-scale wet scrubbers is not yet widely documented, the principle is based on established AOPs. The this compound, synthesized in an electrochemical cell as described in the BDD section, would be used as the scrubbing liquid or as an additive.

This approach would transform the scrubber from a simple absorption unit into a destructive oxidation system. Research into analogous systems supports this concept. For instance, a wet scrubber using peroxymonosulfate (PMS) activated by carbocatalysts demonstrated a stable removal efficiency of over 98% for gaseous styrene (B11656), a volatile organic compound (VOC). acs.org The study identified singlet oxygen and oxidative complexes as the primary reactive species responsible for the degradation. acs.org Similarly, other oxidants like ozone and hydrogen peroxide can be injected into gas streams or scrubbing liquids to oxidize pollutants like nitrogen oxides (NOx). usea.org

An electro-scrubbing system using this compound would leverage its strong oxidizing potential to degrade absorbed gaseous pollutants, potentially mineralizing them into harmless compounds like CO₂ and water. This could offer a significant advantage over traditional scrubbers, which often transfer the pollutant from the gas phase to a liquid phase, creating a secondary waste stream that requires further treatment. epa.gov

Synergistic Advanced Oxidation Approaches with this compound

The combination of this compound with other advanced oxidation technologies creates powerful synergistic effects for water treatment. These hybrid processes are capable of degrading a wide array of persistent organic pollutants that are resistant to conventional treatment methods. By integrating this compound with energy sources like ultraviolet light or with catalytic systems such as Fenton-like processes, the rate of pollutant removal can be significantly enhanced.

Combination of this compound with Ultraviolet Irradiation

The activation of peroxydisulfate (S₂O₈²⁻), the anion of this compound, by ultraviolet (UV) irradiation is a novel AOP that generates potent sulfate radicals (SO₄•⁻). nih.gov This process, known as UV/persulfate, has demonstrated high efficiency in decolorizing and mineralizing complex industrial effluents. researchgate.net The fundamental mechanism involves the photolytic cleavage of the peroxide bond in the S₂O₈²⁻ ion upon absorption of UV photons, typically at a wavelength of 254 nm, to produce two moles of sulfate radical. researchgate.net

The sulfate radical is a strong oxidant capable of degrading a wide range of organic compounds non-selectively. ut.ac.ir Research has shown that the degradation kinetics in the UV/S₂O₈²⁻ system often follow a pseudo-first-order model. nih.gov The efficiency of this process is influenced by several operational parameters, including the concentration of peroxydisulfate, the initial pollutant concentration, UV intensity, and the pH of the solution. nih.govresearchgate.net

Detailed research findings have elucidated the effects of these parameters. For instance, in the degradation of the azo dye Acid Orange 7 (AO7), the reaction rate was directly related to the peroxydisulfate concentration. nih.gov Similarly, studies on Acid Blue 113 (AB113) wastewater showed that higher color and Total Organic Carbon (TOC) removal efficiencies were achieved with increased persulfate dosage up to a certain concentration. researchgate.net However, an excess of persulfate can have a detrimental effect, as the sulfate radicals may react with persulfate ions, a phenomenon known as a scavenging effect. The initial pH can also play a significant role; for example, increasing the system's pH can lead to the formation of hydroxyl radicals (•OH) from sulfate radicals, introducing a different oxidation pathway. nih.gov

The presence of various inorganic anions commonly found in wastewater, such as chloride (Cl⁻), bicarbonate (HCO₃⁻), and nitrate (B79036) (NO₃⁻), can inhibit the degradation process by scavenging the sulfate radicals. nih.gov

Table 1: Research Findings on Pollutant Degradation using UV/Peroxydisulfate Process

Integration of this compound with Fenton-like Processes

Sulfate radical-based AOPs can also be initiated by activating peroxydisulfate with transition metals in what are known as Fenton-like processes. researchgate.net Unlike the classical Fenton reaction which uses ferrous iron (Fe²⁺) to activate hydrogen peroxide, Fenton-like systems can employ a variety of metal catalysts, such as copper and cobalt, to activate peroxydisulfate and generate sulfate radicals. researchgate.netnih.gov These processes are gaining attention due to their high capability and adaptability for degrading emerging contaminants. researchgate.net

The integration of this compound with Fenton-like catalysts can occur through both homogeneous and heterogeneous systems. Heterogeneous Fenton-like processes are particularly promising as they can be more easily implemented at scale, for instance, through filtration units. researchgate.net Research into a heterogeneous system using copper oxide (CuO) to activate peroxydisulfate for urban wastewater treatment has shown effective degradation of the target compound phenol. researchgate.net Interestingly, this particular system suggested that cupryl (Cu(III)) species, rather than sulfate radicals, were the predominant reactive species, leading to a polymerization reaction of phenol. This highlights that peroxydisulfate activation can proceed through non-radical pathways as well as radical-mediated ones. researchgate.net

The synergistic effects between different processes can lead to enhanced catalytic efficiency. For example, a novel coupled system combining visible light-activated photocatalysis with a sulfate radical-based Fenton-like oxidation was developed using a CoFe₂O₄ modified g-C₃N₄ composite to activate peroxymonosulfate (a related persulfur compound). nih.gov This integrated approach showed a drastically enhanced catalytic efficiency compared to either the photocatalytic or the Fenton-like process alone. nih.gov Such systems can operate over a wide pH range, increasing their practical applicability. nih.govrsc.org

Table 2: Research Findings on Pollutant Degradation using Peroxydisulfate in Fenton-like Processes

*Note: Peroxymonosulfate is used in this study, which is closely related to peroxydisulfate and demonstrates the principle of Fenton-like activation.**Note: This study uses H₂O₂ but demonstrates the efficacy of a copper-based Fenton-like catalyst relevant to the activation of peroxides.

Advanced Industrial Chemical Applications and Synthesis Utilizing Peroxydisulfuric Acid

Specialized Organic Transformations Mediated by Peroxydisulfuric Acid

This compound serves as a potent oxidant in several specialized organic reactions, facilitating transformations that are crucial in the synthesis of fine and specialty chemicals.

While reagents such as ozone and periodic acid are more commonly employed for the direct oxidative cleavage of carbon-carbon bonds, this compound and its salts facilitate other critical oxidative transformations in fine chemical synthesis. Persulfates are known to mediate the oxidation of aldehydes to their corresponding carboxylic acids in high yields. researchgate.net This provides a simple and efficient method for producing carboxylic acids, which are vital intermediates in industrial and academic research. researchgate.net

Furthermore, persulfates are key reagents in specific named reactions that introduce hydroxyl groups onto aromatic rings. These include:

The Elbs persulfate oxidation: This reaction involves the oxidation of phenols to p-hydroquinones. wikipedia.org

The Boyland-Sims oxidation: This process results in the oxidation of anilines to form ortho-hydroxyanilines. wikipedia.org

These transformations, while not C-C bond cleavage reactions, are fundamental oxidative processes in the synthesis of substituted aromatic compounds used in pharmaceuticals and other complex molecules.

A significant application of this compound is in the synthesis of polynitro aromatic compounds, which are often used as high-energy materials. The process typically involves the oxidation of a primary polynitroarylamine to introduce an additional nitro group, a conversion not easily achieved with other methods. acs.org A prominent example is the oxidation of pentanitroaniline (B8575861) to hexanitrobenzene, a high-density explosive. google.com The reaction is generally conducted by preparing the this compound in situ through the reaction of hydrogen peroxide with oleum (B3057394) or concentrated sulfuric acid. acs.orggoogle.com This method has proven effective for preparing new polynitro aromatics that are inaccessible through other synthetic routes. acs.org

Starting Material (Polynitroarylamine)Product (Polynitro Aromatic)Reported Yield
PentanitroanilineHexanitrobenzene58%
2,3,4-Trinitroaniline1,2,3,4-Tetranitrobenzene78%
2,4,6-Trinitroaniline1,2,3,5-Tetranitrobenzene-

This compound in Polymerization Chemistry

The salts of this compound, particularly potassium, sodium, and ammonium (B1175870) persulfate, are widely used as initiators in the polymer industry for free-radical polymerization. wikipedia.orgatamankimya.com

Persulfate initiators function by decomposing to form sulfate (B86663) radical anions (SO₄·⁻). This decomposition can be induced thermally, typically at temperatures above 50°C, or at lower temperatures through a redox reaction involving a reducing agent and a catalyst. wikipedia.orgpcimag.com

The fundamental mechanism involves the homolytic cleavage of the peroxide bond: [O₃SO-OSO₃]²⁻ ⇌ 2 [SO₄]·⁻ wikipedia.org

These highly reactive sulfate radicals then attack the double bond of a monomer molecule, initiating the polymerization chain. walshmedicalmedia.com In emulsion polymerization, a common industrial process, the water-soluble persulfate initiator decomposes in the aqueous phase. The resulting radicals react with dissolved monomer molecules, forming oligomeric radicals that can enter monomer-swollen surfactant micelles, where polymerization continues to form stable polymer particles. wikipedia.orgwalshmedicalmedia.com

Persulfate initiators are instrumental in the production of a wide array of commercially significant polymers and materials. Their water solubility makes them particularly suitable for emulsion polymerization techniques, which are used to produce latexes for paints, coatings, and adhesives. atamankimya.com

Key applications include the synthesis of:

Styrene-Butadiene Rubber (SBR): A vital synthetic rubber used extensively in the manufacturing of tires. wikipedia.orgatamankimya.com

Polytetrafluoroethylene (PTFE): A high-performance fluoropolymer with exceptional chemical resistance and low friction properties. wikipedia.org

Polyvinyl Chloride (PVC) and Polystyrene: Widely used commodity plastics. atamankimya.com

Polyacrylamide and Polyacrylic Acid: These polymers and their derivatives are used as flocculants, thickeners, and superabsorbent materials. sawaint.com

Specialty Copolymers and Microgels: Persulfates are used to initiate the synthesis of advanced materials like temperature-responsive polymer microgels and various graft copolymers. sawaint.com

This compound in Hydrometallurgical Processes

In hydrometallurgy, which involves the extraction of metals from ores using aqueous solutions, persulfates serve as powerful oxidizing agents. Their high standard reduction potential (E⁰ = 2.01 V) enables the dissolution of recalcitrant metal sulfides that are insoluble in non-oxidizing acids. csu.edu.cn

This oxidative leaching is applied to various ores. For instance, sodium persulfate is effective in extracting nickel and molybdenum from metalliferous black shale, which contains minerals like MoS₂ and NiS₂. csu.edu.cn The persulfate oxidizes the metal sulfides, converting the metals into soluble sulfate salts that can be further processed. Studies have shown that persulfate can achieve significantly higher metal extraction rates compared to other oxidants like sodium chlorate (B79027) and hydrogen peroxide under similar conditions. csu.edu.cn

Another key application is in the purification of electrolyte solutions. In zinc electrowinning, manganese impurities can build up in the acidic zinc sulfate solution. Ammonium persulfate is used to oxidize the soluble manganous ions (Mn²⁺) to insoluble manganese dioxide (MnO₂), which can then be removed by filtration. google.comgoogleapis.com This purification step is crucial for maintaining the efficiency and quality of the zinc electrodeposition process.

Comparison of Metal Extraction Rates from Ni-Mo Ore Using Different Oxidants csu.edu.cn
OxidantStandard Reduction Potential (V)Nickel (Ni) Extraction (%)Molybdenum (Mo) Extraction (%)
Sodium Persulfate (Na₂S₂O₈)2.0195.498.6
Sodium Chlorate (NaClO₃)1.4585.688.5
Hydrogen Peroxide (H₂O₂)1.7765.270.3

Oxidant Role of this compound in Metal Leaching

This compound and its corresponding salts, the peroxydisulfates, are utilized in hydrometallurgical processes as potent oxidizing agents for the leaching of metals from various ores and concentrates. calibrechem.comsciencemadness.org The efficacy of peroxydisulfate (B1198043) as an oxidant stems from its high standard reduction potential, which is greater than that of other commonly employed oxidants in hydrometurgy. calibrechem.com This superior oxidizing power facilitates the breakdown of metal sulfides, which are often insoluble in acidic solutions, converting them into soluble sulfates that can be readily extracted. calibrechem.com

The leaching process involves the application of an acidic solution containing the peroxydisulfate oxidant to the ore. calibrechem.com For instance, in the extraction of nickel and molybdenum from Ni-Mo ores, sodium persulfate has been demonstrated to be a more effective oxidant compared to sodium chlorate and hydrogen peroxide. calibrechem.com The higher extraction rates of the metals are attributed to the greater oxidation capacity of the persulfate ion. calibrechem.com

The application of peroxydisulfates is not limited to traditional mining ores. In the recycling of electronic waste, a system composed of a persulfate salt and ammonia (B1221849) in a highly alkaline solution has been developed for the selective leaching of silver from electronic scrap materials. wikipedia.org Furthermore, aqueous solutions of this compound have been employed for the cleaning and processing of copper-based alloys. sciencemadness.org

Oxidizing AgentStandard Reduction Potential (V)
Persulfate (S₂O₈²⁻)2.01
Hydrogen Peroxide (H₂O₂)1.77
Sodium Chlorate (NaClO₃)1.45

This table presents a comparison of the standard reduction potentials of common oxidants used in metal leaching, illustrating the superior oxidizing strength of the persulfate ion. calibrechem.com

Historical and Niche Industrial Uses of this compound

Beyond its applications in modern industrial processes, this compound has a history of use in specific manufacturing and processing technologies. These historical and niche applications have been pivotal in the development of certain industrial sectors.

This compound as a Hydrogen Peroxide Manufacturing Precursor

Historically, one of the significant industrial applications of this compound was in the manufacturing of hydrogen peroxide. sciencemadness.orggoogle.comgoogle.comchemicals.co.uk Before the widespread adoption of the anthraquinone (B42736) process, an electrochemical method involving this compound was a primary route for hydrogen peroxide production. chemicals.co.ukgoogle.com

This process typically involved two main stages. The first stage was the electrolysis of a moderately concentrated solution of sulfuric acid (around 60-70%) or an acidic solution of ammonium sulfate. wikipedia.orggoogle.comgoogle.com This electrolysis was carried out using platinum electrodes at a high current density, which resulted in the formation of this compound. wikipedia.org

The second stage of the process was the hydrolysis of the this compound. sciencemadness.org The solution containing the newly formed this compound was then subjected to distillation, often under vacuum. google.com During this step, the this compound would react with water to yield hydrogen peroxide and regenerate sulfuric acid, as shown in the following reaction:

H₂S₂O₈ + 2H₂O → 2H₂SO₄ + H₂O₂ sciencemadness.orgvedantu.com

The hydrogen peroxide was then separated from the sulfuric acid through distillation. google.com While this method was effective, it was largely superseded by the more economical and scalable anthraquinone process for large-scale industrial production of hydrogen peroxide. chemicals.co.uk

Textile Processing and Bleaching Technologies Employing this compound

The salts of this compound, namely ammonium and sodium persulfates, have found application in the textile industry, particularly in desizing and bleaching processes. evonik.com The strong oxidizing properties of persulfates make them effective in breaking down the natural colorants present in fibers, resulting in a whiter fabric. calibrechem.com

In textile bleaching, persulfates act as an oxidizing agent to decolorize the natural pigments found in fibers like cotton. calibrechem.comgoogle.com The process involves treating the textile with a solution containing the persulfate, which attacks the chromophores responsible for the color. calibrechem.com This leads to a more uniformly bleached product, which is crucial for achieving consistent and bright colors in the subsequent dyeing phase. calibrechem.com Potassium persulfate, for instance, has been investigated as an alternative to traditional bleaching agents, with studies indicating its effectiveness in color stripping of reactive dyed cotton fabrics. tandfonline.com

Future Research Directions and Emerging Paradigms for Peroxydisulfuric Acid

Development of Novel Synthesis Methodologies and Green Chemistry Approaches

The traditional synthesis of peroxydisulfuric acid involves methods such as the reaction of chlorosulfuric acid with hydrogen peroxide or the electrolysis of moderately concentrated sulfuric acid at high current densities using platinum electrodes. wikipedia.orgvedantu.com However, these methods often require significant energy input and involve hazardous reagents. wikipedia.org Current research is pivoting towards greener, more efficient, and sustainable synthesis methodologies.

A primary focus of modern research is the advancement of electrochemical synthesis. A promising approach involves the electrochemical oxidation of sulfuric acid using boron-doped diamond (BDD) electrodes. researchgate.net Studies have shown that high current efficiency for the production of this compound can be achieved in concentrated sulfuric acid (>2 M) at moderate temperatures (8–10 °C) with BDD anodes. researchgate.netresearchgate.net This method is advantageous as it can operate under less extreme conditions and avoids the use of expensive platinum catalysts. The main competing reaction in this process is oxygen evolution. researchgate.netresearchgate.net

Green chemistry principles are also being applied to reduce the environmental impact of this compound production and use. This includes exploring alternatives to its derivatives, like ammonium (B1175870) persulfate, which pose toxicity risks and are not biodegradable. aozunchem.com Hydrogen peroxide is considered a top green alternative as it breaks down into only water and oxygen. aozunchem.comdoria.fi The development of methods that use less toxic reagents and generate fewer hazardous byproducts is a key trend. nih.gov For instance, a sustainable chemiluminescent method has been developed using sodium persulfate as a less toxic oxidizing agent, activated by heat in an alkaline solution, for estimating chemical oxygen demand (COD) in water. nih.gov

Synthesis ApproachTraditional Method (Electrolysis)Emerging Green Method (BDD Electrodes)
Electrodes Platinum wikipedia.orgBoron-Doped Diamond (BDD) researchgate.net
Reagents Concentrated Sulfuric Acid (60-70%) wikipedia.orgConcentrated Sulfuric Acid (>2 M) researchgate.net
Byproducts Ozone, Hydrogen wikipedia.orgOxygen, small amounts of Peroxymonosulfuric acid researchgate.netresearchgate.net
Key Advantage Established industrial processHigher efficiency, avoids expensive/rare metals researchgate.net
Research Focus N/AOptimizing current density and acid concentration researchgate.net

Exploration of Enhanced Catalytic Applications of this compound

The primary catalytic application of this compound is through its salts (peroxydisulfates, PDS), which are precursors for generating powerful radicals in Advanced Oxidation Processes (AOPs). researchgate.netnih.gov These AOPs are highly effective for environmental remediation, particularly for treating contaminated soil, groundwater, and industrial wastewater. degusachemical.comnih.govevonik.com The process relies on the activation of PDS to produce highly reactive sulfate (B86663) radicals (SO₄•⁻) and, in some conditions, hydroxyl radicals (•OH). researchgate.netnih.gov These radicals can degrade a wide range of persistent organic pollutants. degusachemical.commdpi.com

Future research is centered on discovering and optimizing catalysts for PDS activation to make these processes more efficient and economically viable. While traditional activation methods include heat, UV light, and transition metals, emerging paradigms focus on novel and sustainable activators. degusachemical.comresearchgate.net

Key areas of exploration include:

Heterogeneous Catalysts: Development of stable, reusable solid catalysts to replace homogeneous metal ion catalysts, which can be difficult to recover and may cause secondary pollution.

Biochar Activation: The use of biochar, a carbon-rich material produced from biomass, has emerged as a promising, environmentally friendly, and cost-effective method for activating persulfate to degrade organic pollutants in soil. mdpi.com

Metal-Organic Frameworks (MOFs): Investigating MOFs as catalysts due to their high surface area and tunable structures, which can enhance the generation of reactive radicals.

Nanomaterials: Utilizing nanoparticles, such as nano zero-valent iron (nZVI), which have shown effectiveness in activating persulfate for the remediation of petroleum hydrocarbons in soil. mdpi.com

The goal is to enhance the reaction kinetics and expand the applicability of persulfate-based AOPs to a broader range of contaminants under various environmental conditions. researchgate.net

Activation MethodCatalyst/ActivatorTarget ContaminantsApplication Area
Thermal Heat degusachemical.comVarious organic pollutantsSoil/Water Remediation
Photolytic UV Light degusachemical.comVarious organic pollutantsWater Treatment
Metal-Based Transition Metals (e.g., Fe²⁺) researchgate.netVarious organic pollutantsFenton-like Processes wikipedia.org
Carbon-Based Biochar mdpi.comOrganic pollutants in soilSustainable Soil Remediation mdpi.com
Nanomaterial Nano Zero-Valent Iron (nZVI) mdpi.comPetroleum hydrocarbonsSoil Remediation mdpi.com

Advanced Computational Modeling for Predictive this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the fundamental properties and reaction mechanisms of this compound at the molecular level. researchgate.netnih.gov These advanced modeling techniques allow researchers to predict chemical behavior, thereby guiding experimental work and accelerating the development of new applications.

Quantum chemical studies have been applied to investigate the formation energetics and binding patterns of clusters involving this compound, sulfuric acid, and water. researchgate.net This research is crucial for understanding its potential role in atmospheric processes, such as aerosol formation. nih.gov DFT has also been used to investigate the mechanisms involved in the electrochemical oxidation of sulfuric acid to this compound on different electrode surfaces. researchgate.net These models can elucidate the role of electrogenerated hydroxyl radicals in the reaction pathway and help explain how different surface materials, like BDD, influence the reaction efficiency. researchgate.netresearchgate.net

By simulating reaction pathways, researchers can:

Predict Reaction Kinetics: Estimate the activation energies for different reaction steps, identifying rate-limiting steps and suggesting ways to overcome them. researchgate.net

Elucidate Mechanisms: Understand the complex, multi-step mechanisms of radical generation from persulfate activation by various catalysts. manchester.ac.uk

Design Novel Catalysts: Screen potential catalyst materials in silico to predict their activity and selectivity, reducing the need for extensive trial-and-error experimentation.

Study Molecular Interactions: Analyze the hydrogen bonding and other intermolecular forces that govern the behavior of this compound in solution and in clusters. nih.gov

Computational MethodArea of InvestigationKey Insights Provided
Density Functional Theory (DFT) Electrochemical SynthesisElucidation of reaction mechanisms on electrode surfaces (e.g., BDD); role of hydroxyl radicals. researchgate.netresearchgate.net
Quantum Chemistry Methods Atmospheric ChemistryFormation energetics and stability of H₂S₂O₈-H₂SO₄-H₂O clusters. researchgate.net
DFT Molecular InteractionsStrength and nature of hydrogen bonds between amides and sulfuric acid, relevant to aerosol formation. nih.gov
Kinetic Modeling Decomposition StudiesUnderstanding the thermal and acid-catalyzed decomposition pathways of persulfate ions in solution. researchgate.net

Integration of this compound into Sustainable Chemical Processes

A significant emerging paradigm is the integration of this compound and its derivatives into broader sustainable chemical processes, moving beyond standalone applications. This involves incorporating persulfate-based oxidation into circular economy models and green manufacturing.

In environmental remediation, persulfate-based in-situ chemical oxidation (ISCO) is a key sustainable technology. degusachemical.com It allows for the treatment of contaminated soil and groundwater on-site, which reduces the reliance on more disruptive and carbon-intensive methods like excavation and landfilling. degusachemical.com The primary degradation products, sulfate and sodium or potassium ions, are generally harmless from a toxicological standpoint. evonik.comzhhgchem.com

Future research aims to expand these applications into new domains of sustainability:

Resource Recovery: Persulfate-based AOPs are being explored for recovering precious metals from electronic waste. nih.govresearchgate.net The strong oxidizing power of the generated radicals can be harnessed to selectively leach and recover metals, providing a more environmentally friendly alternative to traditional hydrometallurgical processes. researchgate.net

Waste Valorization: Integrating persulfate oxidation into processes for treating and valorizing solid waste and sludge is an active area of research. nih.gov This could involve breaking down complex organic waste into simpler, more valuable chemical feedstocks.

Green Synthesis: Using persulfates as powerful but cleaner oxidizing agents in the synthesis of fine chemicals and pharmaceuticals. Their ability to initiate radical reactions is valuable for polymerization processes. wikipedia.org

The overarching goal is to leverage the potent oxidizing capabilities of this compound in a manner that aligns with the principles of green chemistry, minimizing waste, reducing energy consumption, and creating closed-loop systems for a more sustainable chemical industry. aozunchem.comnih.gov

Q & A

Q. What are the primary laboratory methods for synthesizing peroxydisulfuric acid, and how can yield be optimized?

this compound (H₂S₂O₈) is typically synthesized via electrochemical oxidation of sulfuric acid or sulfate ions in acidic media. A common approach involves electrolyzing a 0.25 M H₂SO₄ solution using boron-doped diamond (BDD) electrodes at controlled current densities (30–120 mA cm⁻²). Yield optimization requires balancing electrolyte concentration, temperature (e.g., 25°C), and current density, as excessive current can favor competing oxygen evolution . Alternatively, this compound can be generated by acidifying potassium or ammonium persulfate salts, though purity must be verified via titration or ion chromatography .

Q. How is the empirical formula of this compound derived from its molecular formula?

The molecular formula H₂S₂O₈ can be simplified by identifying the smallest whole-number ratio of atoms. Dividing each subscript by 2 gives HSO₄, but this does not account for the peroxo (O–O) bond. Instead, the empirical formula reflects the connectivity: H₂S₂O₈ retains its structure as two sulfate groups linked by a peroxide bridge, making H₂S₂O₈ both the molecular and empirical formula .

Q. What analytical techniques are used to confirm the identity of this compound in laboratory settings?

Key methods include:

  • Spectrophotometry : Quantifying persulfate (S₂O₈²⁻) via UV-Vis absorption at 254 nm after reaction with iodide to form triiodide .
  • Ion Chromatography : Separating S₂O₈²⁻ from sulfate (SO₄²⁻) and other anions using a high-resolution column with conductivity detection .
  • Titration : Using ferrous ammonium sulfate as a reductant in acidic conditions, with potassium permanganate as an indicator .

Advanced Research Questions

Q. How do electrode materials and current density influence this compound production in electrochemical systems?

BDD electrodes are preferred due to their high overpotential for oxygen evolution, which suppresses competing reactions. Studies show that increasing current density from 30 to 120 mA cm⁻² linearly enhances S₂O₈²⁻ concentration (up to ~1.2 mM after 60 minutes in 0.25 M H₂SO₄). However, exceeding 120 mA cm⁻² may destabilize the electrode interface. Platinum electrodes are less efficient due to lower sulfate oxidation selectivity .

Q. What experimental protocols mitigate risks when handling this compound in reactive environments?

this compound is highly oxidative and forms explosive mixtures with organic compounds (e.g., aniline, nitromethane). Safety measures include:

  • Storage : In inert containers (e.g., glass or PTFE) at ≤4°C to slow decomposition.
  • Incompatibility Management : Avoid contact with reducing agents, transition metals, and peroxidizable organics. Use fume hoods and explosion-proof equipment during synthesis .
  • Deactivation : Neutralize waste with sodium bicarbonate before disposal .

Q. How can researchers distinguish this compound’s oxidative activity from coexisting oxidants like H₂O₂ or ozone in advanced oxidation processes (AOPs)?

Methodological strategies include:

  • Selective Quenching : Adding tert-butanol to scavenge hydroxyl radicals (•OH) without reacting with S₂O₈²⁻.
  • Kinetic Profiling : Monitoring degradation rates of probe compounds (e.g., methylene blue) under controlled pH and temperature. S₂O₈²⁻-driven oxidation is slower than ozone but more persistent .
  • Electrochemical Monitoring : Using cyclic voltammetry to identify redox peaks specific to S₂O₈²⁻ (e.g., −0.5 V vs. Ag/AgCl) .

Q. What computational methods support the study of this compound’s reaction mechanisms?

Density Functional Theory (DFT) simulations can model the acid’s decomposition pathways, such as homolytic cleavage of the O–O bond to generate sulfate radicals (SO₄•⁻). These models help predict activation energies and optimize conditions for radical-driven AOPs. Experimental validation via electron paramagnetic resonance (EPR) spectroscopy is critical to confirm radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.